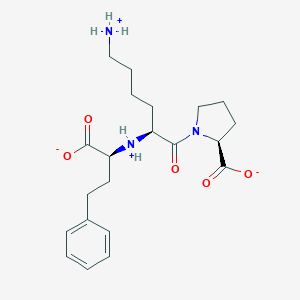

Lisinopril dihydrate

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQXSDBMCMPNJ-ZUIPZQNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76547-98-3 (parent cpd), 82009-35-6 (sulfate (1:2)) | |

| Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045600 | |

| Record name | Lisinopril dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83915-83-7 | |

| Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7199S1YWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of lisinopril dihydrate for spectroscopy

An In-depth Technical Guide to the Physicochemical Properties of Lisinopril Dihydrate for Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a specific focus on their application in spectroscopic analysis. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

General Physicochemical Properties

This compound is the hydrate form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[] It presents as a white or almost white crystalline powder.[2][3] Understanding its fundamental properties is critical for the development of analytical methods and formulations.

Table 1: General Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Chemical Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate | [] |

| Molecular Formula | C₂₁H₃₁N₃O₅ · 2H₂O | [2][4] |

| Molecular Weight | 441.52 g/mol | [][2][4] |

| Appearance | White to off-white crystalline powder | [][2][3] |

| Melting Point | 160-177°C (with decomposition) | [][2][4] |

Solubility Profile

The solubility of this compound is a key parameter for preparing solutions for spectroscopic analysis, particularly for UV-Vis and NMR spectroscopy. It is highly soluble in water but shows limited solubility in many common organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (100 mg/mL); Freely soluble | [2][3][5] |

| Methanol | Soluble (14 mg/mL); Sparingly soluble | [][2][3] |

| Ethanol | Insoluble; Practically insoluble | [2][3][5] |

| DMSO | ~6.5 mg/mL (with heating/sonication); Insoluble | [2][5][6] |

| Acetone | Practically insoluble | [3] |

Acid-Base Properties (pKa)

Lisinopril is a polyfunctional ampholyte molecule with four ionizable groups, leading to four distinct dissociation constants (pKa values).[7] These values are crucial for developing separation methods like HPLC and capillary electrophoresis and for understanding pH-dependent solubility and spectroscopic behavior. Several studies have reported pKa values, with some variations.

Table 3: Reported pKa / log K Values for Lisinopril

| pKa1 / log K4 | pKa2 / log K3 | pKa3 / log K2 | pKa4 / log K1 | Method / Conditions | Reference(s) |

| 1.63 ± 0.01 | 3.13 ± 0.01 | 7.13 ± 0.01 | 10.75 ± 0.01 | Potentiometry & NMR (25°C, 0.15 M ionic strength) | [7][8] |

| 2.5 | 4.0 | 6.7 | 10.1 | 25°C | [6][9] |

| 1.68 | 3.29 | 7.01 | 11.12 | Not specified | [7] |

| 1.4 ± 0.1 | 3.00 ± 0.01 | 7.10 ± 0.01 | 10.78 ± 0.01 | Not specified | [7] |

Note: log K values represent protonation constants and are numbered in the reverse order of pKa values.

Spectroscopic Properties and Methodologies

Spectroscopy is a cornerstone for the identification, quantification, and structural elucidation of this compound.

Caption: Relationship between this compound and spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and economical method for the quantitative analysis of lisinopril in bulk and pharmaceutical dosage forms.[10][11] The absorption maximum (λmax) is typically observed in the low UV range.

Table 4: UV-Visible Spectroscopic Data for Lisinopril

| Solvent / Medium | λmax (nm) | Reference(s) |

| Distilled Water | 206 | [11] |

| Ethanol:Water (1:1) | 208 | [10] |

| Methanol | 212 | [12] |

| 0.1N NaOH | 246, 254, 258, 261, 267 | [9] |

| 0.1N HCl | 246, 253, 258, 264, 267 | [9] |

Experimental Protocol (General):

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., distilled water) to prepare a standard stock solution (e.g., 100 µg/mL).[11]

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10-50 µg/mL).[11]

-

Spectrophotometric Measurement: Scan the prepared solutions over a UV range of 200–400 nm using a spectrophotometer, with the solvent serving as a blank.[11]

-

Analysis: Determine the λmax from the spectrum. To quantify, construct a calibration curve by plotting absorbance at λmax against the corresponding concentrations. The linearity of this curve should be established (e.g., R² > 0.999).[11]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used for the identification of this compound by analyzing its characteristic functional group vibrations. It is also a powerful tool for studying polymorphism and hydration states.

Table 5: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3550 | O-H stretching (water of hydration) | [13] |

| 3400 - 3200 (broad) | N-H and O-H stretching | [13] |

Experimental Protocol (General):

-

Sample Preparation: Prepare the sample using the potassium bromide (KBr) disk method.[14] Mix a small amount of this compound with spectroscopic grade KBr powder.

-

Disk Formation: Grind the mixture to a fine powder and compress it under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups of the molecule.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of lisinopril. Both ¹H and ¹³C NMR are employed, often in combination with 2D techniques.

Table 6: Reported NMR Chemical Shifts for Lisinopril

| Nucleus | Conditions | Reported Chemical Shifts (ppm) | Reference(s) |

| ¹H | Solid-state (ss-NMR) | ~1.9, 4.3, 6.2, 7.5, 11.3 | [15] |

| ¹H | Solution (D₂O/CD₃CN) | Isomerization observed (cis/trans forms) | [12][16] |

| ¹³C | Solid-state (ss-NMR) | Full spectrum with assignments available in literature | [17] |

Experimental Protocol (General):

-

Sample Preparation: For solution-state NMR, dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).[7] For solid-state NMR, the crystalline powder is packed into a specialized rotor.[15]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer. For ¹H NMR, the spectral window typically covers 0–12 ppm. For ¹³C NMR, the range is broader, e.g., 0–200 ppm.

-

Advanced Experiments: If required, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in the complete assignment of all proton and carbon signals.[7]

-

Analysis: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants with reference data or use them for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of lisinopril and to study its fragmentation patterns, which can be used for structural confirmation and in bioanalytical assays.

Table 7: Mass Spectrometric Data for Lisinopril

| Ionization Mode | Precursor Ion (m/z) | Ion Type | Key Fragment Ion(s) (m/z) | Reference(s) |

| ESI Positive | 406.0 | [M+H]⁺ | 246.0 | [18][19] |

| ESI Negative | 404.3 | [M-H]⁻ | 114.1 | [20][21] |

Note: 'M' refers to the anhydrous lisinopril molecule (MW ≈ 405.5).

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocol (General LC-MS):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.[18] For analysis in biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction step is required.[18][19]

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from other components.[18]

-

Ionization: Introduce the eluent from the LC column into the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source. ESI can be operated in either positive or negative ion mode.[18][21]

-

Mass Analysis: The mass analyzer (e.g., a triple quadrupole) is often operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity, where a specific precursor ion is selected and a characteristic product ion resulting from its fragmentation is monitored.[19]

-

Data Analysis: The resulting data is used to generate a chromatogram, and the peak area is used to quantify the amount of lisinopril present by comparing it to a calibration curve.

References

- 2. This compound - LKT Labs [lktlabs.com]

- 3. uspbpep.com [uspbpep.com]

- 4. This compound - Analytica Chemie [analyticachemie.in]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound CAS#: 83915-83-7 [m.chemicalbook.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. Lisinopril [drugfuture.com]

- 10. ijpscr.info [ijpscr.info]

- 11. ijpsr.info [ijpsr.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iajps.com [iajps.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Dance of Inhibition: A Technical Guide to Lisinopril Dihydrate's Interaction with the Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of lisinopril dihydrate, a cornerstone in the management of hypertension and heart failure, focusing on its intricate interaction with the angiotensin-converting enzyme (ACE). Through a detailed examination of enzyme kinetics, experimental protocols, and structural binding, this document provides a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

Lisinopril is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1][2] It effectively blocks the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, thereby promoting vasodilation and reducing blood pressure.[[“]][4] This guide delves into the quantitative kinetics of this inhibition, the precise molecular interactions at the ACE active site, and the experimental methodologies used to characterize this therapeutic agent.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a zinc metalloproteinase, plays a pivotal role in this system.[5] It exists as a somatic form with two active domains, the N- and C-domains, which exhibit different substrate specificities.[6]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril.

Lisinopril's Mechanism of Action: Competitive Inhibition

Lisinopril functions as a competitive inhibitor of ACE.[1][2] This means that lisinopril and the natural substrate, angiotensin I, compete for binding to the same active site on the ACE enzyme. Lisinopril's high affinity for the active site effectively prevents angiotensin I from being converted to angiotensin II.

Caption: Logical diagram of competitive inhibition of the ACE enzyme by Lisinopril.

Quantitative Enzyme Kinetics

The potency of lisinopril's inhibitory action is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

| Parameter | N-Domain of sACE | C-Domain of sACE | Reference(s) |

| Ki | 1.0 nM - 131.5 nM | 0.1 nM - 51.0 nM | [7][8] |

| IC50 | 1.5 nM - 20.0 nM | 0.25 nM - 0.60 nM | [7] |

Note: sACE refers to somatic ACE. The data indicates that lisinopril generally exhibits a higher affinity for the C-domain of the somatic ACE.[7]

Molecular Interactions at the ACE Active Site

X-ray crystallography studies of the human ACE-lisinopril complex have provided a detailed view of their interaction at a resolution of 2.0 Å.[9][10] Lisinopril binds to the active site of ACE through a network of interactions. The carboxyl group of lisinopril's phenylpropyl moiety coordinates with the catalytic zinc ion (Zn2+) within the active site.[5][11] The lysine side chain of lisinopril interacts with the S1' sub-site, while the proline moiety occupies the S2' sub-site.[5] These extensive contacts are responsible for the high-affinity binding and potent inhibition of the enzyme.

Experimental Protocols for ACE Enzyme Kinetics

The determination of ACE inhibitory activity is crucial for screening and characterizing potential inhibitors like lisinopril. A common in vitro method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).[12]

Spectrophotometric Assay for ACE Inhibition

This protocol outlines a typical spectrophotometric method to determine the IC50 of an ACE inhibitor.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Borate buffer

-

This compound (or other inhibitor)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitor in borate buffer.

-

Enzyme Reaction:

-

In a series of test tubes, add a fixed amount of ACE solution.

-

Add varying concentrations of the inhibitor (lisinopril).

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination: Stop the enzymatic reaction by adding HCl.[13]

-

Extraction: Extract the hippuric acid (the product of HHL cleavage by ACE) into an organic solvent like ethyl acetate.[12][13]

-

Quantification: Measure the absorbance of the extracted hippuric acid at a specific wavelength (typically 228 nm) using a spectrophotometer.[13]

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance in the presence of the inhibitor.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

Caption: Experimental workflow for a typical ACE inhibition assay.

Conclusion

This compound's efficacy as an antihypertensive agent is firmly rooted in its potent and competitive inhibition of the angiotensin-converting enzyme. A thorough understanding of its kinetic parameters, the specific molecular interactions governing its binding, and the robust experimental methods for its characterization are paramount for the continued development of novel and improved ACE inhibitors. This guide provides a foundational resource for researchers and scientists dedicated to advancing cardiovascular therapeutics.

References

- 1. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. What Is Lisinopril’s Mechanism of Action? Here’s How It Works - GoodRx [goodrx.com]

- 5. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme by Lisinopril-Coupled Transition Metal Chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Crystal structure of the human angiotensin-converting enzyme-lisinopril complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 13. researchgate.net [researchgate.net]

Lisinopril Dihydrate in Preclinical Hypertension Research: A Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of lisinopril dihydrate, an angiotensin-converting enzyme (ACE) inhibitor, in animal models of hypertension. It covers the core mechanism of action, detailed experimental protocols derived from key studies, and quantitative data on its efficacy. This document is intended to serve as a comprehensive resource for designing and executing preclinical research studies involving lisinopril.

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1] By blocking ACE, lisinopril prevents the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This inhibition is the primary mechanism behind its antihypertensive effects. The reduction in angiotensin II levels leads to several downstream effects:

-

Vasodilation: Decreased angiotensin II levels result in the relaxation and widening of blood vessels, which lowers peripheral vascular resistance and, consequently, blood pressure.[3][4]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex.[2][4] Aldosterone promotes sodium and water retention by the kidneys.[4][[“]] By inhibiting angiotensin II production, lisinopril decreases aldosterone secretion, leading to increased excretion of sodium and water, which reduces blood volume and blood pressure.[3][[“]]

-

Cardiac and Vascular Remodeling: In hypertensive states, angiotensin II can contribute to myocyte hypertrophy and vascular smooth muscle cell proliferation.[6] Lisinopril's ability to block angiotensin II formation helps prevent or even reverse this pathological remodeling, as demonstrated in studies on spontaneously hypertensive rats (SHR).[7]

Common Animal Models for Hypertension Research

The selection of an appropriate animal model is critical for studying hypertension. These models allow for the investigation of pathogenesis and the testing of novel therapeutic agents like lisinopril.

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any specific intervention and exhibit many of the same cardiovascular complications seen in human hypertension, such as left ventricular hypertrophy.[7][8]

-

L-NAME-Induced Hypertension: N(G)-Nitro-L-arginine methyl ester (L-NAME) is a non-specific inhibitor of nitric oxide (NO) synthase.[9][10] Administration of L-NAME to rats induces hypertension by reducing the vasodilatory effects of NO, providing a model of NO-deficient hypertension.[9][10]

-

Streptozotocin-Induced Diabetic Rat: This model is used to study hypertension related to diabetes.[11] Streptozotocin induces diabetes, and the resulting metabolic changes can lead to elevated blood pressure, mimicking diabetic nephropathy and associated hypertension.[11][12]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducibility. The following sections outline methodologies derived from published studies on lisinopril in various rat models.

This protocol is based on studies investigating the effects of lisinopril in a model of NO-deficient hypertension.[9][10]

-

Induction of Hypertension:

-

Lisinopril Administration:

-

Treatment Group: Administer lisinopril at a dose of 10 mg/kg/day for 6 weeks. The route of administration can be oral gavage or addition to drinking water.[9][10]

-

Control Groups: Include a normotensive control group (no L-NAME, no lisinopril), an L-NAME only group, and a lisinopril only group.[9][10]

-

-

Key Measurements:

-

Blood Pressure: Measure systolic blood pressure (SBP) at baseline and at regular intervals (e.g., weeks 1, 3, and 6) using the tail-cuff method.[9][10]

-

Biochemical Analysis: At the end of the study, collect blood and tissue samples for analysis of markers like nitric oxide (NO) levels and liver enzymes (ALT, AST).[9][10]

-

This protocol details a long-term study on the effects of lisinopril on established hypertension and cardiac remodeling in SHRs.[7][8]

-

Animal Model: 14 to 15-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[7][8]

-

Lisinopril Administration:

-

Key Measurements:

-

Blood Pressure: Monitor SBP regularly.

-

Cardiac Function and Morphology: At the end of the treatment period, assess left ventricular weight (LVW) and conduct morphometric analysis of myocardial collagen and intramural coronary arteries to evaluate the reversal of fibrosis and remodeling.[7][8]

-

Hemodynamics: Measure parameters such as cardiac index, renal blood flow, and leg muscle blood flow.[8]

-

Neurohumoral Factors: Analyze plasma renin activity (PRA), atrial natriuretic peptide, and norepinephrine concentrations.[8]

-

Quantitative Data on Lisinopril's Efficacy

The following tables summarize key quantitative findings from studies using lisinopril in different rat models of hypertension.

Table 1: Effect of Lisinopril on Systolic Blood Pressure (SBP) in Animal Models

| Animal Model | Treatment Group | Dose | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | % Reduction | Citation |

| SHR | Control (Untreated) | N/A | 2 weeks | ~206.4 ± 4.7 | ~206.4 ± 4.7 | 0% | [13] |

| SHR | Lisinopril | Not Specified | 2 weeks | ~206.4 ± 4.7 | 114.8 ± 7.4 | ~44.4% | [13] |

| Streptozotocin-Diabetic Rat | Lisinopril | 1.0 mg/kg | Chronic | Elevated | Reduced | N/A | [11] |

| Streptozotocin-Diabetic Rat | Lisinopril | 5.0 mg/kg | Chronic | Elevated | Maximally Reduced | N/A | [11] |

| L-NAME Induced Hypertensive Rat | Lisinopril | 1.5 mg/L water | 4 weeks | ~111 ± 3 | 79 ± 3 | ~28.8% | [12] |

| White Leghorn Chicken | Lisinopril | 250 mg/L water | 9 weeks | 119 ± 10.27 | 98 ± 5.4 | ~17.6% | [14] |

Note: SBP values are presented as mean ± SEM or SD where available. N/A indicates data not specified in the abstract.

Table 2: Effects of Lisinopril on Cardiac and Vascular Parameters in SHRs (12-week treatment) [7]

| Parameter | WKY Control | Untreated SHR | Lisinopril-Treated SHR |

| Interstitial Collagen Volume Fraction (%) | 2.8 ± 0.5 | 7.0 ± 1.3 | 3.2 ± 0.3 |

| Myocardial Stiffness Constant | 13.8 ± 2.2 | 19.5 ± 0.9 | 13.7 ± 1.3 |

| Coronary Artery Medial Thickness (µm) | 7.4 ± 0.4 | 12.3 ± 0.6 | 7.4 ± 0.5 |

| Coronary Vasodilator Response (ml/min/g) | 21.8 ± 2.2 | 12.3 ± 0.9 | 26.0 ± 1.4 |

Data presented as mean ± SEM.

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of lisinopril is crucial for designing effective dosing regimens.

-

Bioavailability: Lisinopril has an oral bioavailability of approximately 25%, though this can vary widely among individuals (6% to 60%).[2][15] Its absorption is not affected by food.[6][15][[“]]

-

Metabolism and Excretion: A key feature of lisinopril is that it is not metabolized by the liver.[2][[“]] It is excreted unchanged in the urine.[1][2]

-

Half-Life: The elimination half-life of lisinopril is approximately 12 hours.[2] This allows for once-daily dosing in most applications.

Conclusion

This compound is a well-characterized ACE inhibitor that serves as a valuable tool in preclinical hypertension research. Its efficacy in reducing blood pressure and reversing pathological cardiovascular remodeling has been consistently demonstrated in various animal models, including genetic (SHR) and induced (L-NAME, streptozotocin) hypertension. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design robust experiments, contributing to a deeper understanding of hypertensive disease and the development of novel therapeutic strategies.

References

- 1. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lisinopril - Wikipedia [en.wikipedia.org]

- 3. goodrx.com [goodrx.com]

- 4. What is the mechanism of Lisinopril? [synapse.patsnap.com]

- 5. consensus.app [consensus.app]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cardioreparative effects of lisinopril in rats with genetic hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lisinopril upon cardiac hypertrophy, central and peripheral hemodynamics and neurohumoral factors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of lisinopril on rat liver tissues in L-NAME induced hypertension model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the angiotensin converting enzyme inhibitor, lisinopril, on normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The influence of the ACE inhibitor lisinopril on the glomerular metabolism of proteolytic enzymes in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Long-term this compound application decreases plasma noradrenaline but not adrenaline levels in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lisinopril Pharmacokinetics - Consensus Academic Search Engine [consensus.app]

- 17. consensus.app [consensus.app]

Unveiling the Unseen: An In-depth Technical Guide to the Early-Stage Investigation of Lisinopril Dihydrate's Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisinopril, a cornerstone in the management of hypertension and heart failure, exerts its primary therapeutic action through the potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE). However, a growing body of preclinical evidence suggests that the bioactivity of lisinopril may extend beyond its well-defined role in the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide delves into the early-stage investigation of lisinopril dihydrate's off-target effects, with a particular focus on its influence on mitochondrial function, oxidative stress, and matrix metalloproteinase (MMP) activity. We provide a comprehensive overview of the current evidence, detailed experimental protocols for further investigation, and visual representations of the implicated biological pathways and workflows to equip researchers with the necessary tools to explore these non-canonical effects.

Introduction

Lisinopril's mechanism of action is classically defined by its competitive inhibition of ACE, which in turn prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin.[1][2] While this on-target activity is well-understood, emerging research in model organisms and cell-based assays points towards potential off-target activities that could contribute to its overall pharmacological profile or present opportunities for drug repurposing. This guide focuses on three key areas of investigation: mitochondrial bioenergetics, cellular oxidative stress, and the modulation of matrix metalloproteinase activity.

Off-Target Effects on Mitochondrial Function and Oxidative Stress

Recent studies, primarily in Drosophila melanogaster and rodent models, have indicated that lisinopril may influence mitochondrial respiration and the production of reactive oxygen species (ROS). These effects appear to be independent of its canonical ACE-inhibitory action and warrant further investigation in mammalian systems.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of lisinopril on mitochondrial and oxidative stress parameters.

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Mitochondrial State 3 Respiration | Drosophila melanogaster (thoracic mitochondria) | Genotype- and age-dependent | Significant reduction in young flies of specific genotypes | [3] |

| Mitochondrial DNA (mtDNA) Content | Drosophila melanogaster (thoracic tissue) | Genotype- and age-dependent | 17% increase in middle-aged flies of a specific genotype | [3] |

| Hydrogen Peroxide (H₂O₂) Levels | Drosophila melanogaster (thoracic tissue) | Genotype- and age-dependent | 50% reduction in young flies of a specific genotype | [3] |

| Maximal Mitochondrial Respiration | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Post-irradiation treatment | Mitigation of radiation-induced reduction | [4] |

| Spare Respiratory Capacity | Rat Peripheral Blood Mononuclear Cells (PBMCs) | Post-irradiation treatment | Mitigation of radiation-induced reduction | [4] |

| Markers of Oxidative Stress (MDA) | Hypertensive Patients (serum) | 3 months of lisinopril therapy | Significant decrease | [5] |

| Total Antioxidant Status (TAS) | Hypertensive Patients (serum) | 3 months of lisinopril therapy | Significant increase | [1][5] |

| Glutathione (GSH) | Hypertensive Patients (serum) | 3 months of lisinopril therapy | Significant increase | [1][5] |

Experimental Protocols

This protocol is adapted for the analysis of adherent cells and can be modified for isolated mitochondria.[6][7]

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

-

Lisinopril Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for one hour.

-

Seahorse XF Cell Mito Stress Test: Utilize the Seahorse XF Cell Mito Stress Test kit, which involves the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time. Key parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

This protocol describes a common method using a fluorescent probe.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and incubate with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) in the dark.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

-

Data Normalization: Normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density.

Off-Target Effects on Matrix Metalloproteinase (MMP) Activity

The interaction of lisinopril with MMPs is an area of active investigation with some conflicting findings. While some studies suggest a direct inhibitory effect, others indicate that this only occurs at concentrations much higher than those achieved therapeutically.[8]

Quantitative Data Summary

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| MMP-9 Activity | Hamster myocardial tissue (post-MI) | In vivo treatment | Significant inhibition | [9] |

| MMP-2 Activity | Human plasma and recombinant human MMP-2 | In vitro assay | Inhibition only at millimolar concentrations | [8] |

| MMP-9 Activity | Human plasma | In vitro assay | Inhibition only with 8 mM lisinopril | [8] |

Experimental Protocols

This technique allows for the detection of gelatinolytic activity of MMPs in biological samples.[10]

-

Sample Preparation: Collect conditioned media from cell cultures treated with lisinopril or vehicle. Concentrate the media if necessary. For tissue samples, prepare protein extracts.

-

Non-Reducing SDS-PAGE: Mix samples with a non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantification: Densitometry can be used to quantify the intensity of the cleared bands, corresponding to MMP activity.

Implicated Signaling Pathways

The precise molecular mechanisms underlying the observed off-target effects of lisinopril are not yet fully elucidated. However, several signaling pathways are hypothesized to be involved.

Bradykinin-Mediated Signaling

The inhibition of ACE by lisinopril leads to an accumulation of bradykinin, which can activate bradykinin B1 and B2 receptors.[11][12] This can lead to the production of nitric oxide (NO), which is a key signaling molecule in mitochondrial biogenesis and function.

Direct Modulation of Mitochondrial and Pro-survival Pathways

While direct binding targets remain elusive, it is plausible that lisinopril or its metabolites could directly interact with components of mitochondrial or cellular stress-response pathways. The observed reduction in ROS could be a consequence of improved mitochondrial efficiency or direct antioxidant effects.

Conclusion and Future Directions

The preliminary evidence for lisinopril's off-target effects on mitochondrial function, oxidative stress, and MMP activity opens up new avenues for research. A deeper understanding of these non-canonical actions could have significant implications for its clinical use and for the development of new therapeutic strategies. Future investigations should focus on:

-

Validating the findings in mammalian models: To confirm the relevance of the observations from Drosophila to human physiology.

-

Identifying direct molecular targets: Employing unbiased screening approaches such as thermal proteome profiling or affinity chromatography-mass spectrometry to identify direct binding partners of lisinopril.

-

Elucidating the detailed signaling mechanisms: To connect the molecular interactions of lisinopril to the observed cellular phenotypes.

This technical guide provides a foundational framework for researchers to design and execute rigorous investigations into the off-target effects of this compound, ultimately contributing to a more complete understanding of this widely used therapeutic agent.

References

- 1. public.pensoft.net [public.pensoft.net]

- 2. ClinPGx [clinpgx.org]

- 3. Age- and Genotype-Specific Effects of the Angiotensin-Converting Enzyme Inhibitor Lisinopril on Mitochondrial and Metabolic Parameters in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lisinopril Mitigates Radiation-Induced Mitochondrial Defects in Rat Heart and Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of lisinopril therapy on serum leptin, oxidative stress and C-reactive protein in hypertensive patients [pharmacia.pensoft.net]

- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Captopril and lisinopril only inhibit matrix metalloproteinase-2 (MMP-2) activity at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of matrix metalloproteinase-9 activity by lisinopril after myocardial infarction in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin, angiotensin-(1-7), and ACE inhibitors: how do they interact? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Lisinopril Dihydrate in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lisinopril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes an electrospray ionization (ESI) source for high-sensitivity detection. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. All data is presented in clear, tabular formats, and a detailed experimental workflow is provided.

Introduction

Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and congestive heart failure.[1] Accurate and reliable quantification of lisinopril in plasma is crucial for pharmacokinetic assessment and to ensure therapeutic efficacy. LC-MS/MS has become the preferred analytical technique due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the determination of lisinopril in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of lisinopril from human plasma.[3][4]

Reagents and Materials:

-

Human plasma (K3EDTA)

-

Lisinopril reference standard

-

Enalaprilat (Internal Standard - IS)

-

Ammonium formate (LC-MS grade)[6]

-

Water (Milli-Q or equivalent)[7]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow frozen plasma samples to thaw at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

-

Spike with 20 µL of the internal standard working solution (Enalaprilat).

-

Add 600 µL of methanol (or perchloric acid solution) to precipitate plasma proteins.[2][3][4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Value |

| HPLC System | Shimadzu HPLC system or equivalent[7] |

| Column | Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm)[1][5] or Phenomenex Luna C18 (50 x 2.0 mm, 5 µm)[3] |

| Mobile Phase | A: 5 mM Ammonium formate (pH 4.0, adjusted with formic acid)[6] B: Acetonitrile[6] |

| Gradient/Isocratic | Isocratic elution with 70:30 (A:B)[6] or 58:25:17 Formic acid solution (pH 2.9):Methanol:Acetonitrile[1][5] |

| Flow Rate | 0.30 mL/min[6] |

| Column Temperature | 30°C[7] |

| Injection Volume | 10 µL |

| Run Time | Approximately 5 minutes[2] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer[3][7] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][2][3][6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][6] |

| Ion Spray Voltage | 4500 V |

| Temperature | 500°C[7] |

| Curtain Gas | 30 psi[7] |

| Nebulizer Gas (Gas 1) | 50 psi[7] |

| Heater Gas (Gas 2) | 60 psi[7] |

| Collision Gas | Argon[6] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lisinopril | 406.3 | 246.3 | 23[6] |

| Enalaprilat (IS) | 349.0 | 206.0 | - |

Quantitative Data Summary

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Lisinopril | 1.0 - 250.0 | ≥ 0.999[7] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 10 | < 10 | 90 - 110 |

| Medium | 100.0 | < 8 | < 8 | 92 - 108 |

| High | 180.0 | < 7 | < 7 | 95 - 105 |

Data synthesized from multiple sources indicating typical performance.[1][2][4][6][7]

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Lisinopril | 80 - 105[1][2][5] |

| Enalaprilat (IS) | ~85 |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of lisinopril in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of lisinopril in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of lisinopril in human plasma by high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell-Based Assays of Lisinopril Dihydrate Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril dihydrate is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril exerts its therapeutic effects in hypertension and heart failure.[2][3][4] Evaluating the efficacy of this compound in a preclinical setting requires robust and reproducible in vitro cell-based assays. These assays are crucial for determining the compound's inhibitory activity against its primary target, ACE, and for understanding its downstream effects on cellular signaling pathways involved in cardiovascular remodeling.

This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to assess the efficacy of this compound. The protocols cover direct ACE inhibition assays as well as functional assays in relevant cell types such as cardiac fibroblasts and endothelial cells.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the in vitro efficacy of lisinopril.

| Parameter | Assay Type | Enzyme/Cell Source | Substrate | Value | Reference |

| IC50 | ACE Inhibition | Purified Rabbit Lung ACE | p-hydroxybenzoyl-glycyl-l-histidyl-l-leucine | 4 nM | [5] |

| IC50 | ACE Inhibition | Not Specified | Not Specified | 4.7 nM | [6] |

| IC50 | ACE Inhibition | ACE (unknown origin) | Hippuryl-L-Histidyl-L-Leucine | 7.92 nM | [7] |

| Ki | ACE Inhibition (N-domain) | Recombinant Human ACE | Cbz-Phe-His-Leu | 4.8 nM | [7] |

| Ki | ACE Inhibition (C-domain) | Recombinant Human ACE | Cbz-Phe-His-Leu | 1.2 nM | [7] |

| Ki | ACE Inhibition (N-domain) | Human | Not Specified | 131.5 nM | [7][8] |

| Ki | ACE Inhibition (C-domain) | Human | Not Specified | 51 nM | [7][8] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Lisinopril's primary mechanism of action is the inhibition of ACE, which disrupts the RAAS cascade.

Caption: Lisinopril inhibits ACE, blocking Angiotensin II production.

TGF-β Signaling in Cardiac Fibroblasts

Lisinopril has been shown to attenuate cardiac fibrosis by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway in cardiac fibroblasts.

Caption: Lisinopril's inhibition of myofibroblast differentiation.

Experimental Protocols

Fluorometric ACE Inhibition Assay

This protocol describes a method to determine the in vitro ACE inhibitory activity of this compound using a fluorogenic substrate.[1][2][9]

Materials:

-

ACE from rabbit lung (e.g., Sigma-Aldrich)

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

This compound

-

Assay Buffer: 150 mM Tris-base buffer, pH 8.3

-

96-well black microplate

-

Microplate fluorometer (Excitation: 355 nm, Emission: 405 nm)

Procedure:

-

Prepare this compound Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to generate a concentration-response curve (e.g., 0.1 nM to 10 µM).

-

Prepare ACE Solution: Dilute the ACE stock solution in the assay buffer to a final concentration of 3 mU/mL.

-

Assay Setup:

-

In a 96-well microplate, add 12.5 µL of each lisinopril dilution or control (assay buffer) to triplicate wells.

-

Add 12.5 µL of the ACE solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well.

-

Measurement: Immediately place the plate in the microplate fluorometer and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of lisinopril.

-

Determine the percentage of ACE inhibition for each lisinopril concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the lisinopril concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Inhibition of Myofibroblast Differentiation in Cardiac Fibroblasts

This protocol assesses the ability of this compound to inhibit the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[10]

Materials:

-

Primary rat cardiac fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

Primary antibody against α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture primary rat cardiac fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours.

-

Treatment:

-

Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.[10]

-

Induce myofibroblast differentiation by adding TGF-β1 (e.g., 10 ng/mL) to the lisinopril-containing media and incubate for 48 hours. Include a control group with TGF-β1 alone and an untreated control group.

-

-

Immunocytochemistry for α-SMA:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody against α-SMA (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the percentage of α-SMA positive cells or the fluorescence intensity of α-SMA staining as a measure of myofibroblast differentiation.

-

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the angiogenic potential of endothelial cells in vitro.[11][12]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound

-

24-well tissue culture plates

-

Inverted microscope with a camera

Procedure:

-

Prepare Basement Membrane Matrix Plates:

-

Thaw the basement membrane matrix on ice.

-

Pipette 250 µL of the matrix into each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation and Treatment:

-

Plating:

-

Gently add 100 µL of the cell suspension containing the desired lisinopril concentration onto the solidified matrix in each well.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging and Quantification:

-

At various time points, examine the formation of capillary-like structures (tubes) using an inverted microscope.

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. Compare the results from lisinopril-treated wells to the untreated control.

-

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By combining direct enzyme inhibition assays with functional cell-based assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential therapeutic effects on cellular processes relevant to cardiovascular diseases. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the drug development process.

References

- 1. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of the Optimal Dosage of Lisinopril in Inhibiting Myofibroblast Differentiation for Attenuating Rheumatic Heart Disease Progression: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. scholar.unair.ac.id [scholar.unair.ac.id]

- 13. Cor et Vasa: The Effect of Lisinopril on Angiogenesis of Endothelial Progenitor Cells (EPCs) in Stable Coronary Heart Disease Post COVID-19 [actavia.e-coretvasa.cz]

Application Notes and Protocols for the Spectrophotometric Determination of Lisinopril Dihydrate in Pharmaceutical Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of lisinopril dihydrate in pharmaceutical dosage forms using spectrophotometric techniques. The protocols are based on established and validated methods, ensuring accuracy, precision, and reliability for routine quality control analysis.

Method 1: Direct UV Spectrophotometric Method

This method is a simple, rapid, and cost-effective technique for the quantification of this compound by measuring its absorbance in the ultraviolet region.

Experimental Protocol

1. Instrumentation:

-

A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, wavelength accuracy of ±0.5 nm, and a pair of 1 cm matched quartz cells.

2. Reagents and Materials:

-

This compound reference standard

-

Distilled water (for direct UV method) or a mixture of ethanol and water (for some variations)[1]

-

Commercially available this compound tablets

3. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of distilled water and then make up the volume to 100 mL with distilled water to obtain a concentration of 100 µg/mL.[2]

4. Preparation of Sample Solution:

-

Weigh and finely powder 20 this compound tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of lisinopril and transfer it to a 100 mL volumetric flask.

-

Add about 60 mL of distilled water and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with distilled water and filter the solution through a Whatman No. 42 filter paper, discarding the first few mL of the filtrate.[3]

5. Determination of Absorption Maximum (λmax):

-

Dilute the standard stock solution to obtain a concentration of 20 µg/mL.

-

Scan the solution from 400 nm to 200 nm against a distilled water blank.

-

The wavelength of maximum absorbance (λmax) is typically observed around 206-218 nm.[2][4]

6. Calibration Curve:

-

From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-25 µg/mL or 10-50 µg/mL.[2][5]

-

Measure the absorbance of each dilution at the determined λmax.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

7. Analysis of Tablet Formulation:

-

Dilute the prepared sample solution to fall within the concentration range of the calibration curve.

-

Measure the absorbance of the diluted sample solution at the λmax.

-

Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

| Parameter | Result | Reference |

| λmax | 206 nm | [2] |

| Linearity Range | 10-50 µg/mL | [2] |

| Correlation Coefficient (r²) | 0.999 | [2] |

| Limit of Detection (LOD) | 0.079 µg/mL | [2] |

| Limit of Quantitation (LOQ) | 0.238 µg/mL | [2] |

| Accuracy (% Recovery) | 99.27% - 99.95% | [2] |

Experimental Workflow

References

Application of Lisinopril Dihydrate in a Diabetic Nephropathy Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lisinopril dihydrate in a preclinical mouse model of diabetic nephropathy. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of lisinopril and other compounds for the treatment of diabetic kidney disease.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The development of effective therapeutic interventions relies on robust preclinical animal models that accurately recapitulate the key features of human diabetic kidney disease. The uninephrectomized (UNx) db/db mouse model with adeno-associated virus (AAV)-mediated renin overexpression (db/db UNx-ReninAAV) has emerged as a valuable tool for studying advanced diabetic nephropathy, exhibiting key clinical hallmarks such as severe albuminuria and glomerulosclerosis.[1][2] Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a standard-of-care treatment for diabetic nephropathy in humans.[3] Its efficacy in this advanced mouse model provides a crucial benchmark for the evaluation of novel therapeutics.

Mechanism of Action

Lisinopril is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion. In the context of diabetic nephropathy, this action helps to alleviate intraglomerular pressure, thereby reducing glomerular hyperfiltration and subsequent damage.[3] Furthermore, the inhibition of angiotensin II has been shown to have anti-inflammatory and anti-fibrotic effects within the kidney.

Caption: Lisinopril inhibits ACE, preventing the formation of angiotensin II and its downstream effects.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of lisinopril in the db/db UNx-ReninAAV mouse model of diabetic nephropathy.

Table 1: Effect of Lisinopril on Renal Function and Biomarkers

| Treatment Group | Dosage | Duration | Urine Albumin/Creatinine Ratio (ACR) (µg/mg) | Serum Creatinine (mg/dL) |

| Vehicle | - | 12 weeks | 35,318 ± 4,177 | 0.26 ± 0.03 |

| Lisinopril | 30 mg/L in drinking water | 8 weeks | 7,869 ± 1632 | - |

| Lisinopril | 100 mg/L in drinking water | 8 weeks | 2,730 ± 582 | 0.18 ± 0.01 |

| Lisinopril | 300 mg/L in drinking water | 8 weeks | 2,014 ± 44 | 0.14 ± 0.01 |

| Lisinopril | 40 mg/kg (p.o., QD) | 12 weeks | Significantly reduced vs. vehicle | - |

| Lisinopril | 30 mg/kg (p.o., QD) | 11 weeks | Significantly reduced vs. vehicle | - |

Data compiled from multiple studies.[1][5][6]

Table 2: Effect of Lisinopril on Renal Histopathology

| Treatment Group | Dosage | Duration | Glomerulosclerosis | Tubulointerstitial Injury | Inflammation |

| Vehicle | - | 12 weeks | Severe | Pronounced | Pronounced |

| Lisinopril | 40 mg/kg (p.o., QD) | 12 weeks | Significantly improved | Significantly improved | Significantly improved |

| Lisinopril | 30 mg/kg (p.o., QD) | 11 weeks | Significantly ameliorated | - | - |

Data compiled from multiple studies.[1][6]

Experimental Protocols

Animal Model

The db/db UNx-ReninAAV mouse model is utilized to induce an advanced state of diabetic nephropathy.[1][2]

-

Strain: Female db/db mice and their lean db/+ littermates as controls.

-

Induction of Hypertension: A single intravenous injection of an adeno-associated virus encoding renin (ReninAAV) is administered to induce persistent hypertension.[5]

-

Uninephrectomy (UNx): One week after AAV injection, a unilateral nephrectomy is performed to accelerate kidney injury.[6]

-

Disease Progression: Mice are allowed to develop diabetic nephropathy for a period of 4-6 weeks post-UNx before the commencement of treatment.[5][6]

Drug Administration

-

Compound: this compound.

-

Vehicle: 0.5% methylcellulose in water for oral gavage.

-

Route of Administration: Oral gavage (p.o.).

-

Frequency: Once daily (QD).

Key Experiments and Methodologies

-

Urine Albumin and Creatinine Measurement:

-

Sample Collection: 24-hour urine samples are collected from mice housed in metabolic cages.

-

Analysis: Urinary albumin is measured using an enzyme-linked immunosorbent assay (ELISA) kit. Urinary creatinine is measured using a colorimetric assay.

-

Endpoint: The urinary albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine concentration.

-

-

Serum Creatinine Measurement:

-

Sample Collection: Blood is collected at the termination of the study.

-

Analysis: Serum creatinine levels are determined using a creatinine assay kit.

-

-

Histopathological Analysis:

-

Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Staining: Kidney sections (3-4 µm) are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

-

Glomerulosclerosis Scoring: The severity of glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4, where 0 represents a normal glomerulus and 4 represents global sclerosis.

-

Immunohistochemistry: Staining for markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., collagen IV) can be performed.

-

Caption: A typical workflow for preclinical evaluation of lisinopril in a diabetic nephropathy mouse model.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Therapeutic effects of lisinopril and empagliflozin in a mouse model of hypertension-accelerated diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lisinopril - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Nephroprotective Effects of Semaglutide as Mono- and Combination Treatment with Lisinopril in a Mouse Model of Hypertension-Accelerated Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Lisinopril Dihydrate Stock Solutions for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisinopril dihydrate is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is widely used in clinical settings to manage hypertension and heart failure.[2][3][4] In research, lisinopril is a valuable tool for studying the Renin-Angiotensin-Aldosterone System (RAAS) and its role in various physiological and pathological processes, including cardiovascular remodeling, fibrosis, and oxidative stress.[[“]][6]

Lisinopril functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby suppressing the downstream effects of the RAAS.[1][7] Its application in in vitro models, such as primary cell cultures and established cell lines, allows for detailed investigation of its cellular and molecular mechanisms. For instance, studies have utilized lisinopril in human cardiomyocyte cell lines to explore its protective effects against oxidative stress and fibrosis.[6][8]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for preparing this compound stock solutions and summarizes key data regarding its properties and mechanism of action.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₃₁N₃O₅ · 2H₂O |

| Molecular Weight | 441.52 g/mol [1][9] |

| Appearance | White or almost white crystalline powder[1][9] |

| Purity | ≥98% |

| Storage (Powder) | Ambient temperature. Protect from moisture, freezing, and excessive heat.[1][9][10] |

Solubility Data

The choice of solvent is crucial for ensuring the complete dissolution and stability of the compound, while minimizing solvent-induced cytotoxicity. This compound is highly soluble in water, which is the recommended solvent for most cell culture applications.

| Solvent | Solubility | Notes |

| Water | 100 mg/mL[9] | Recommended solvent. Highly soluble. |

| Methanol | 14 mg/mL[9] | Sparingly soluble. |

| DMSO | 6.5 mg/mL[9] | Requires heating and sonication to dissolve.[9] Some sources report insolubility, likely at room temperature.[11] |

| Ethanol | Insoluble / Practically Insoluble[1][9] | Not a suitable solvent. |

Note on DMSO: While DMSO is a common solvent in cell culture, its use for this compound is less ideal due to lower solubility and the need for heating. If used, the final concentration in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity.[12]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its effects by inhibiting ACE, a key enzyme in the RAAS pathway. This inhibition prevents the production of angiotensin II, leading to reduced vasoconstriction and aldosterone secretion.

Caption: Lisinopril's inhibition of ACE in the RAAS pathway.

Experimental Protocols

Safety Precautions: Handle this compound powder in accordance with its Safety Data Sheet (SDS). Use personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid dust formation.[13]

This protocol is recommended due to the high solubility and biocompatibility of water.

Materials:

-

This compound (MW: 441.52 g/mol )

-

Sterile, nuclease-free water (e.g., cell culture grade)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculation: Determine the mass of this compound needed.

-

Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 10 mL of a 100 mM stock: Mass = 0.1 mol/L × 0.01 L × 441.52 g/mol = 0.44152 g (or 441.52 mg)

-

-

Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution: Add the desired volume of sterile water to the tube. Cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Sterilization: To ensure sterility for cell culture use, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). The powder is stable at ambient temperature, but solutions should be frozen.[9][14]

This protocol should only be used if an aqueous solution is incompatible with the experimental design.

Materials:

-

This compound (MW: 441.52 g/mol )

-

High-purity, sterile DMSO

-

Sterile conical tubes with secure caps

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filter (0.22 µm, PTFE recommended for solvents)

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculation:

-

Example for 10 mL of a 10 mM stock: Mass = 0.01 mol/L × 0.01 L × 441.52 g/mol = 0.044152 g (or 44.15 mg)

-

-

Weighing: Accurately weigh the this compound powder and transfer it to a sterile conical tube.

-

Dissolution: Add the desired volume of DMSO. Cap tightly and vortex. According to literature, gentle heating and sonication may be required to achieve dissolution at this concentration.[9] Use a water bath sonicator until the solution is clear.

-

Sterilization: Filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.

-

Aliquoting: Dispense into sterile, single-use aliquots.

-

Storage: Store aliquots at -20°C or -80°C, protected from light and moisture.

General Experimental Workflow

The following diagram outlines the general workflow for preparing a this compound stock solution.

Caption: Workflow for stock solution preparation.

Application in Cell Culture

-